molecular formula C34H29N11O10S3 B14464374 2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy- CAS No. 72939-52-7

2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-

Cat. No.: B14464374
CAS No.: 72939-52-7
M. Wt: 847.9 g/mol
InChI Key: QXSRSCCRGVSDEH-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy- is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their bright and diverse color range.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy- typically involves multiple steps, starting with the diazotization of aromatic amines. The process includes:

    Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with other aromatic compounds to form azo dyes. This step often requires alkaline conditions and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the required volume, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and washing to remove impurities and obtain the desired dye quality.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Reduction: Aromatic amines such as 4-aminophenyl and 2,4-diaminophenyl derivatives.

    Substitution: Different substituted naphthalenedisulfonic acid derivatives.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy- has various scientific research applications, including:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy- involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its binding and staining properties. The sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydroxy-, sodium salt (14): Known as C.I.

    2,7-Naphthalenedisulfonic acid, 4-[2-(2,4-dimethylphenyl)diazenyl]-3-hydroxy-, sodium salt (12): Known as C.I.

Uniqueness

2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy- stands out due to its complex structure with multiple azo groups and sulfonic acid functionalities, providing unique staining properties and solubility characteristics.

Properties

CAS No.

72939-52-7

Molecular Formula

C34H29N11O10S3

Molecular Weight

847.9 g/mol

IUPAC Name

4-amino-3-[(4-aminophenyl)diazenyl]-6-[[4-[4-[(2,4-diaminophenyl)diazenyl]anilino]-3-sulfophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C34H29N11O10S3/c35-18-1-4-21(5-2-18)41-44-32-28(57(50,51)52)13-17-14-29(58(53,54)55)33(34(46)30(17)31(32)38)45-42-23-10-12-26(27(16-23)56(47,48)49)39-20-6-8-22(9-7-20)40-43-25-11-3-19(36)15-24(25)37/h1-16,39,46H,35-38H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)

InChI Key

QXSRSCCRGVSDEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C=C3C=C(C(=C(C3=C2N)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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